molecular formula C4H10Cl2N4 B1435911 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride CAS No. 2097897-81-7

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride

Cat. No.: B1435911
CAS No.: 2097897-81-7
M. Wt: 185.05 g/mol
InChI Key: FFQRDSSALKDZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C4H8N4.2ClH and a molecular weight of 185.06 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes the compound effective in inhibiting the growth of microorganisms and in modulating biochemical processes .

Comparison with Similar Compounds

Similar compounds to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride include:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This compound, with the molecular formula C4H10Cl2N4C_4H_{10}Cl_2N_4 and a molecular weight of 185.06 g/mol, is recognized for its potential as an antimicrobial and antifungal agent due to its triazole structure, which is known for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and disrupting biological pathways. This mechanism makes it effective against a range of microorganisms.

Biological Activity Overview

The following table summarizes the primary biological activities associated with this compound:

Biological Activity Description
Antimicrobial Effective against various bacteria and fungi. Inhibits growth by interfering with cell wall synthesis or function.
Antifungal Targets fungal pathogens by disrupting ergosterol biosynthesis, a key component of fungal cell membranes.
Enzyme Inhibition Acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
Coordination Chemistry Functions as a ligand in coordination complexes, enhancing the reactivity of metal ions.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound in various applications:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Fungal Inhibition :
    • Research indicated that the compound effectively inhibited the growth of several plant pathogenic fungi, making it a candidate for agricultural fungicides. It was found to disrupt fungal cell membrane integrity .
  • Enzyme Interaction Studies :
    • Investigations into its role as an enzyme inhibitor revealed that it competes effectively with substrate molecules for binding sites on target enzymes involved in nucleotide synthesis pathways. This property suggests potential applications in cancer therapeutics.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar triazole compounds:

Compound Structural Difference Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamineAdditional ethyl groupEnhanced binding affinity
4-Amino-4H-1,2,4-triazoleLacks methyl groupVaried reactivity; less effective as an antifungal
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanaminePresence of phenyl groupIncreased specificity towards certain enzymes

Properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-8-4(2-5)6-3-7-8;;/h3H,2,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQRDSSALKDZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.